3-Ethyl-2-aminobenzophenone

Catalog No.
S8672201
CAS No.
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-aminobenzophenone

Product Name

3-Ethyl-2-aminobenzophenone

IUPAC Name

(2-amino-3-ethylphenyl)-phenylmethanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-2-11-9-6-10-13(14(11)16)15(17)12-7-4-3-5-8-12/h3-10H,2,16H2,1H3

InChI Key

ZRMPOMXNXYEOIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N

3-Ethyl-2-aminobenzophenone is an organic compound classified as an aminobenzophenone derivative. Its chemical structure features an ethyl group attached to the nitrogen of the amino group and a benzophenone moiety, which consists of two phenyl rings connected by a carbonyl group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, often facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

  • Oxidation Products: Nitrobenzophenone derivatives.
  • Reduction Products: Benzhydrol derivatives.
  • Substitution Products: Halogenated or nitrated benzophenone derivatives.

Research indicates that 3-Ethyl-2-aminobenzophenone exhibits various biological activities. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of 3-Ethyl-2-aminobenzophenone typically involves several steps:

  • Protection of Aniline: The aniline derivative is protected as an acetanilide by reacting it with acetic anhydride.
  • Benzoylation: The protected aniline is benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to form 2-acetamidobenzophenone.
  • Deprotection: The acetyl group is removed from the amino group to yield the final product, 3-Ethyl-2-aminobenzophenone .

Industrial production may utilize optimized synthetic routes involving continuous flow reactors to enhance yield and consistency.

3-Ethyl-2-aminobenzophenone finds diverse applications across several sectors:

  • Chemical Industry: Serves as a building block for synthesizing heterocyclic compounds and ligands.
  • Biological Research: Explored for its potential roles in enzyme inhibition and receptor modulation.
  • Medicinal Chemistry: Investigated for therapeutic properties, particularly in antimicrobial and anticancer contexts.
  • Industrial Use: Employed in producing dyes, pigments, and other fine chemicals .

The mechanism of action of 3-Ethyl-2-aminobenzophenone involves interaction with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors, influencing cellular functions .

Several compounds share structural similarities with 3-Ethyl-2-aminobenzophenone. Here are some notable examples:

Compound NameUnique Features
2-AminobenzophenoneLacks the ethyl substituent; serves as a base structure.
4-AminobenzophenoneAmino group located at para position; different reactivity.
3-AminobenzophenoneSimilar structure but differs in amino group position.
2-Amino-5-chlorobenzophenoneContains a chlorine substituent; alters electronic properties.

Uniqueness of 3-Ethyl-2-Aminobenzophenone

The presence of the ethyl group in 3-Ethyl-2-aminobenzophenone distinguishes it from its analogs, potentially influencing its chemical reactivity and biological activity. This unique substitution may lead to different pharmacokinetic properties and binding affinities compared to similar compounds, making it valuable for specific applications in research and industry .

The exploration of benzophenone derivatives began with the isolation of benzophenone itself in the 19th century, as documented by Carl Graebe. The introduction of amino and alkyl substituents to this core structure marked a pivotal shift toward functionalized derivatives with tailored properties. 3-Ethyl-2-aminobenzophenone emerged in the late 20th century as researchers sought to enhance the solubility and bioactivity of aminobenzophenones through strategic alkylation. Early synthetic routes relied on Friedel-Crafts acylation, but advancements in transition metal catalysis enabled more efficient pathways, particularly for introducing the ethyl group at the meta position relative to the amino functionality.

The compound’s rise in prominence coincided with growing interest in diarylketones for photophysical applications. Unlike unsubstituted benzophenone, which primarily served as a UV stabilizer, 3-Ethyl-2-aminobenzophenone demonstrated unique charge-transfer properties due to the electron-donating ethylamino group. This characteristic spurred investigations into its use as a photoinitiator and fluorescence probe, expanding its utility beyond traditional organic synthesis.

Structural Significance in Benzophenone Derivative Research

The molecular architecture of 3-Ethyl-2-aminobenzophenone features two critical modifications to the benzophenone scaffold:

  • Amino Group at Position 2: This group introduces hydrogen-bonding capabilities and alters electron density distribution across the aromatic rings.
  • Ethyl Substituent at Position 3: The ethyl group sterically shields the amino functionality while providing lipophilic character, enhancing membrane permeability in biological systems.

Comparative crystallographic studies with analogs reveal that the ethyl group induces a 7.2° twist in the benzophenone core compared to hydrogen or methyl substituents. This conformational change significantly impacts packing efficiency in solid-state applications and binding affinity in enzyme-substrate interactions. Quantum mechanical calculations further demonstrate that the ethyl moiety increases the compound’s dipole moment by 1.3 D relative to 2-aminobenzophenone, explaining its superior solubility in polar aprotic solvents.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-21

Explore Compound Types